An In-depth Technical Guide to 2-Butylamino-5-pyridineboronic acid, pinacol ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Butylamino-5-pyridineboronic acid, pinacol ester: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Butylamino-5-pyridineboronic acid, pinacol ester, a key heterocyclic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, outlines robust synthetic protocols, and explores its primary application in palladium-catalyzed cross-coupling reactions. With a focus on practical utility for researchers and drug development professionals, this guide explains the causality behind experimental choices and offers detailed, field-proven methodologies.
Introduction: A Versatile Heterocyclic Building Block
2-Butylamino-5-pyridineboronic acid, pinacol ester (CAS No. 2096341-76-1) has emerged as a valuable reagent for the synthesis of complex molecular architectures.[1] It belongs to the class of pyridine-containing organoboron compounds, which are instrumental in the construction of biaryl and hetero-biaryl scaffolds—structural motifs frequently found in pharmaceuticals, agrochemicals, and functional materials.[2]
The molecule's utility is derived from the synergistic combination of its two key functional components:
-
The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets, such as protein kinases.[2] The n-butyl group provides lipophilicity, which can be crucial for modulating pharmacokinetic properties.
-
The boronic acid pinacol ester is a stable, versatile, and highly efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.[3] The pinacol protecting group enhances the compound's stability compared to the corresponding free boronic acid, making it more amenable to storage, handling, and purification while preventing undesirable side reactions like trimerization to boroxines.[4]
This guide serves as a technical resource for scientists leveraging this reagent for the synthesis of novel chemical entities.
Physicochemical and Safety Profile
Understanding the fundamental properties of a reagent is critical for its effective use and safe handling. The key data for 2-Butylamino-5-pyridineboronic acid, pinacol ester are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 2096341-76-1 | [1] |
| Molecular Formula | C₁₅H₂₅BN₂O₂ | [1] |
| Molecular Weight | 276.18 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid. | [5] |
| Purity | Commercially available at ≥97%. | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate, dichloromethane, and chloroform. | [4][5] |
| Melting Point | While not explicitly reported for this compound, similar structures like 2-Aminopyridine-5-boronic acid pinacol ester melt in the range of 131-135 °C.[5] |
Storage and Handling
Proper storage is essential to maintain the integrity of the boronic ester.
-
Storage Conditions : Recommended storage is at 2-8°C, though for long-term stability, storage in a freezer under -20°C is also advised.[2][5][6] The material should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry place.[2][5]
-
Stability : Pinacol boronic esters are sensitive to hydrolysis, especially in the presence of acid or base, which can cleave the ester to the free boronic acid.[4] It is incompatible with strong oxidizing agents.[7]
Safety Information
Based on data from structurally related aminopyridine boronic esters, the following hazards are anticipated:
-
Hazard Classification : Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Recommended PPE : Use of a dust mask (type N95 or equivalent), safety glasses/goggles, and chemical-resistant gloves is mandatory when handling the solid. All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Synthesis Pathway: Miyaura Borylation
The most direct and widely adopted method for synthesizing aryl and heteroaryl boronic esters is the palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a halide (typically a bromide or iodide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
The synthesis of 2-Butylamino-5-pyridineboronic acid, pinacol ester would logically proceed from the corresponding 2-Butylamino-5-bromopyridine precursor, which can be synthesized via standard nucleophilic aromatic substitution methods.
Caption: General workflow for the Miyaura borylation synthesis.
Exemplary Synthetic Protocol
This protocol is adapted from a well-established procedure for the synthesis of the analogous 2-aminopyridine-5-boronic acid pinacol ester.[5] The causality for this choice rests on the near-identical electronic nature of the amino and butylamino groups in this context, predicting similar reactivity.
Materials:
-
2-Butylamino-5-bromopyridine (1.0 eq)
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Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
Step-by-Step Procedure:
-
Inerting the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Butylamino-5-bromopyridine, B₂pin₂, Pd(dppf)Cl₂, and anhydrous potassium acetate.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 12-18 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-Butylamino-5-pyridineboronic acid, pinacol ester lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the coupling of the pyridine ring to a wide variety of aryl or vinyl electrophiles (halides or triflates).[3][10]
Catalytic Cycle and Mechanistic Insight
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic ester is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex. This complex transfers its organic group (the 2-butylamino-pyridine moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.
Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Butylamino-5-pyridineboronic acid, pinacol ester with an aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for challenging substrates.[10][11]
Materials:
-
Aryl Bromide (1.0 eq)
-
2-Butylamino-5-pyridineboronic acid, pinacol ester (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq) or another suitable Pd catalyst/ligand system.
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)[10]
Step-by-Step Procedure:
-
Reagent Combination: In a reaction vial or flask, combine the aryl bromide, 2-Butylamino-5-pyridineboronic acid pinacol ester, palladium catalyst, and base.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
Aqueous Workup: After cooling to room temperature, dilute the reaction with water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl compound.
Applications in Medicinal Chemistry and Drug Discovery
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates is often driven by its ability to act as a versatile hydrogen bond donor and acceptor. Boronic acid derivatives are key intermediates that facilitate the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[12]
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature aminopyridine or related nitrogen-containing heterocyclic cores that interact with the hinge region of the kinase active site. The use of 2-Butylamino-5-pyridineboronic acid, pinacol ester allows for the systematic exploration of the "right-hand side" of the molecule, attaching various aryl and heteroaryl groups to probe for additional binding interactions.[2]
-
Lead Optimization: The mild and functional-group-tolerant nature of the Suzuki-Miyaura reaction allows chemists to introduce the 2-butylamino-pyridine moiety late in a synthetic sequence.[13] This enables rapid diversification of advanced intermediates, accelerating the drug discovery process.
The approval of boronic acid-containing drugs like Velcade® (bortezomib) and Vaborbactam has further solidified the importance of organoboron chemistry in pharmaceutical development.[12] While this specific reagent is a building block and not a drug itself, it is a critical tool for synthesizing the next generation of therapeutic agents.
Conclusion
2-Butylamino-5-pyridineboronic acid, pinacol ester is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its enhanced stability over the corresponding free boronic acid, combined with its predictable reactivity in the robust Suzuki-Miyaura cross-coupling, makes it an ideal building block for the construction of complex aminopyridine-containing molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively harness its potential to accelerate innovation in drug discovery and materials science.
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